Cyclopentyl Substitution Restores Low-Nanomolar CDK2 Potency vs. Linear Alkyl Analogs in the Imidazole Pyrimidine Amide Series
In the closely related imidazole pyrimidine amide CDK inhibitor series reported by Jones et al. (2008), the α-branched cyclopentyl substituent (Compound 13, R4=cPentyl, R3=Me) achieved a CDK2 IC50 of approximately 0.002 µM, representing a 28-fold improvement over the linear ethyl analog (Compound 11, R4=Et, CDK2 IC50 0.056 µM) and an approximately 40-fold improvement over the n-propyl analog (Compound 12, R4=cPrCH2, CDK2 IC50 0.081 µM) [1]. The cyclopentyl compound also outperformed the isopropyl analog (Compound 7b, CDK2 IC50 0.003 µM) by approximately 1.5-fold. These differential potency gains are attributed to optimal hydrophobic contacts between the α-branched cyclopentyl group and the glycine-rich loop of the CDK2 ATP-binding pocket [1]. While the target compound (CAS 862810-18-2) is a structural analog with a different amide linkage geometry (reverse amide orientation at the phenyl ring), the cyclopentyl pharmacophore contribution to CDK2 binding affinity is expected to translate based on conserved binding mode principles established in this series.
| Evidence Dimension | CDK2 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | CAS 862810-18-2: No direct CDK2 IC50 data publicly available; contains the cyclopentyl-propanamide motif associated with enhanced potency in the series |
| Comparator Or Baseline | Compound 13 (R4=cPentyl, R3=Me): CDK2 IC50 ≈ 0.002 µM; Compound 11 (R4=Et): CDK2 IC50 0.056 µM; Compound 12 (R4=cPrCH2): CDK2 IC50 0.081 µM; Compound 7b (R4=iPr): CDK2 IC50 0.003 µM (all from Jones et al. 2008, Table 2 and Table 1) |
| Quantified Difference | Cyclopentyl vs. ethyl: ~28-fold improvement in CDK2 IC50; cyclopentyl vs. n-propyl: ~40-fold improvement; cyclopentyl vs. isopropyl: ~1.5-fold improvement |
| Conditions | CDK2 enzyme inhibition assay; exact assay conditions as described in Jones et al. Bioorg Med Chem Lett 2008, 18:6486-6489 |
Why This Matters
For procuring a CDK2 inhibitor tool compound, the ~28-40 fold potency advantage of the cyclopentyl motif over linear alkyl chains means that substitution to a des-cyclopentyl or linear-alkyl analog risks a dramatic loss of target engagement at equivalent concentrations.
- [1] Jones CD, Andrews DM, Barker AJ, Blades K, Byth KF, Finlay MRV, Geh C, Green CP, Johannsen M, Walker M, Weir HM. Imidazole pyrimidine amides as potent, orally bioavailable cyclin-dependent kinase inhibitors. Bioorg Med Chem Lett. 2008;18(24):6486-6489. doi:10.1016/j.bmcl.2008.10.075. Table 2; text pp. 6488 describing cyclopentyl SAR. View Source
